4,8-Dibromo-1-chloroisoquinoline
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Overview
Description
4,8-Dibromo-1-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4Br2ClN. This compound is part of the isoquinoline family, which is characterized by a fused benzene and pyridine ring structure. The presence of bromine and chlorine atoms in the molecule makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 4,8-Dibromo-1-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in the presence of a catalyst, followed by chlorination. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the product .
Industrial production methods may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure consistent product quality. These methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications.
Chemical Reactions Analysis
4,8-Dibromo-1-chloroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace halogens with amines, thiols, or other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to remove halogen atoms, leading to the formation of less substituted isoquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically use palladium catalysts and specific ligands to facilitate the process.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,8-Dibromo-1-chloroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine: Research into its potential therapeutic applications includes the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dibromo-1-chloroisoquinoline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
4,8-Dibromo-1-chloroisoquinoline can be compared with other similar compounds, such as:
4,6-Dibromo-1-chloroisoquinoline: This compound has bromine atoms at different positions, leading to variations in reactivity and applications.
4-Bromoisoquinoline: With only one bromine atom, this compound has different chemical properties and may be used in different synthetic routes.
1-Chloroisoquinoline: Lacking bromine atoms, this compound has distinct reactivity and is used in different contexts.
The uniqueness of this compound lies in its specific substitution pattern, which provides unique reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H4Br2ClN |
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Molecular Weight |
321.39 g/mol |
IUPAC Name |
4,8-dibromo-1-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-7(11)4-13-9(12)8(5)6/h1-4H |
InChI Key |
ZRVXJEBMXSRMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2Br)Cl |
Origin of Product |
United States |
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